14-(5-Ethyl-6-methylheptan-2-yl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-ene-5,9-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVFYZNUGGHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34427-61-7 | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 133 °C | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Ecological Context of Ikshusterol
Botanical Sources and Distribution of Ikshusterol and its Derivatives
Isolation from Clematis gouriana Roxb. ex DC (Ranunculaceae)
Clematis gouriana Roxb. ex DC., a member of the Ranunculaceae family, is a climbing shrub found across various regions of Asia, including the Himalayas and the Western Ghats in India. wikipedia.orgtheferns.info Phytochemical screenings of Clematis gouriana have confirmed the presence of several classes of secondary metabolites, including steroids. rroij.comijbttjournal.orgijcmas.com Multiple studies utilizing various extraction methods have indicated that the plant contains a range of bioactive compounds such as alkaloids, flavonoids, terpenoids, and saponins (B1172615) in addition to steroids. rroij.com
However, based on the available scientific literature, the specific isolation of the compound named "Ikshusterol" has not been documented from Clematis gouriana. While the presence of the broader steroid class is established in this plant species, the identification of Ikshusterol itself is reported from a different botanical source. Research indicates that Ikshusterol is a sterol that has been extracted from Hibiscus moscheutos L.
Table 1: Phytochemical Profile of Clematis gouriana Extracts This table summarizes the presence of major chemical classes found in various extracts of Clematis gouriana, as reported in phytochemical studies.
| Chemical Constituent | Ethanol Extract | Ethyl Acetate (B1210297) Extract | Water Extract | Chloroform Extract |
|---|---|---|---|---|
| Alkaloids | Present | Present | - | Present |
| Flavonoids | Present | Present | - | Present |
| Phenols | Present | Present | - | - |
| Steroids | Present | Present | Absent | Absent |
| Saponins | Present | - | - | - |
| Tannins | Present | Present | Absent | - |
| Coumarins | Present | Present | Absent | - |
Source: Compiled from phytochemical screening data. rroij.comijcmas.com
Biosynthetic Origins and Diversity-Generating Pathways of Related Sterols in Eukaryotes
Plant sterols, also known as phytosterols (B1254722), are a diverse group of isoprenoid lipids synthesized by plants. Their biosynthesis is a complex process that is fundamental to plant life. tandfonline.comresearchgate.net
The primary pathway for sterol biosynthesis in plants begins with the mevalonate (B85504) pathway. This metabolic route converts acetyl-CoA into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.com These intermediates are then used to form squalene (B77637), a 30-carbon linear hydrocarbon.
A key diversification step in plants is the cyclization of 2,3-oxidosqualene (B107256). In animals and fungi, this precursor is typically cyclized to lanosterol (B1674476). researchgate.net In plants, the primary product of this cyclization is cycloartenol (B190886). researchgate.net However, research has shown that a lanosterol-based pathway can also exist in plants, though the cycloartenol pathway is predominant. researchgate.net
Following the initial cyclization, a series of enzymatic modifications, including demethylation, isomerization, and reduction, leads to the vast array of phytosterols found in nature. A critical feature distinguishing plant sterols from animal sterols is the alkylation at the C-24 position of the sterol side chain, a reaction catalyzed by the enzyme sterol methyltransferase (SMT). researchgate.net This process generates major plant sterols such as campesterol (B1663852) (a C28 sterol) and sitosterol (B1666911) (a C29 sterol). tandfonline.comresearchgate.net The regulation of these biosynthetic enzymes is crucial for maintaining the appropriate balance and composition of sterols within plant cell membranes. tandfonline.com
Proposed Ecological Roles and Chemical Defense Mechanisms of Natural Steroids
Steroids in plants are not only crucial structural components of cell membranes but also play significant roles in the plant's interaction with its environment, particularly in defense against herbivores and pathogens. environcj.in
Many plant steroids function as deterrents to feeding insects. A prominent example is the production of phytoecdysteroids, which are plant-derived analogues of insect molting hormones (ecdysteroids). When ingested by insects, these compounds can disrupt the molting process, leading to developmental abnormalities and mortality. This interference with insect signal transduction provides a clear ecological role in plant defense.
In addition to producing hormone mimics, plants synthesize a variety of other steroidal compounds that can be toxic or unpalatable. Steroidal glycoalkaloids, for instance, are toxic compounds found in plants of the Solanum genus (which includes potatoes and tomatoes) that serve as a defense against a wide range of potential enemies. researchgate.net Similarly, steroidal saponins have been identified as having a role in insect defense. researchgate.net These compounds often have a bitter taste and can disrupt cell membranes, acting as feeding deterrents.
Furthermore, some plant steroids can act as precursors to plant hormones like brassinosteroids, which are involved in regulating growth, development, and stress responses. environcj.in By modulating these hormonal pathways, plants can better respond to environmental stresses, which is an indirect but vital defense mechanism. environcj.in The diversity of steroidal compounds in plants thus represents a sophisticated chemical arsenal (B13267) for defense and adaptation.
Biosynthetic Pathway Elucidation of Ikshusterol
Enzymatic Transformations in Sterol and Triterpenoid Biosynthesis
The creation of complex molecules like Ikshusterol is the result of a highly orchestrated series of enzymatic reactions. The journey begins with the assembly of a common hydrocarbon precursor, squalene (B77637), which is then shaped and decorated by a suite of specialized enzymes.
Role of Key Enzymes in Upstream Isoprenoid Pathways
All isoprenoids, including sterols, originate from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Eukaryotic organisms utilize two primary pathways to produce these fundamental units: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. nih.govgsartor.org The MVA pathway, which operates in the cytosol of animals, fungi, and plants, begins with acetyl-CoA. nih.gov A key regulatory point in this pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the formation of mevalonic acid and is often a rate-limiting step. nih.govnih.gov
Conversely, the MEP pathway, located in the plastids of plants and many bacteria, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netnih.gov Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). researchgate.net
Once IPP and DMAPP are formed, they are sequentially condensed by prenyltransferases, such as farnesyl diphosphate (FPP) synthase, to create the 15-carbon intermediate FPP. researchgate.net Two molecules of FPP are then joined head-to-head and reduced to form the 30-carbon linear hydrocarbon, squalene, the direct precursor to all triterpenoids and sterols. mdpi.comnih.gov
Post-Cyclization Oxidative Modifications and Phylum-Dependent Divergence
The first major diversification step in sterol biosynthesis is the cyclization of squalene. mdpi.com This process begins with the oxidation of squalene to (S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). mdpi.com From here, the pathway diverges significantly depending on the organism. In fungi and animals, 2,3-oxidosqualene (B107256) is cyclized by lanosterol (B1674476) synthase to form lanosterol. In plants and algae, the enzyme cycloartenol (B190886) synthase (CAS) converts 2,3-oxidosqualene into cycloartenol. mdpi.comnih.gov
Following the formation of this initial cyclic scaffold, a series of post-cyclization modifications occur, including demethylations, isomerizations, and reductions, to produce the core sterol structures characteristic of each phylum (e.g., cholesterol in animals, ergosterol (B1671047) in fungi, and stigmasterol/sitosterol (B1666911) in plants). nih.govnih.gov
The biosynthesis of Ikshusterol from its precursor, β-sitosterol, requires a specific oxidative modification: the introduction of a hydroxyl group at the C-7 position of the sterol's B-ring. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of heme-containing enzymes that play a critical role in the diversification of natural products. nih.govnih.gov Specifically, a sterol 7α-hydroxylase is responsible for this transformation. Research has shown that trace amounts of 7-hydroxysitosterol (Ikshusterol) can be found in wild-type Arabidopsis thaliana plants. wikipedia.org Furthermore, when Arabidopsis was engineered to express a mouse cholesterol 7α-hydroxylase (CYP7A1), a significant increase in the production of 7-hydroxycholesterol, 7-hydroxycampesterol, and 7-hydroxysitosterol was observed, directly demonstrating that a P450 enzyme can perform this hydroxylation on common plant sterols. wikipedia.orgnih.gov This highlights how the recruitment of oxidative enzymes leads to the phylum-dependent divergence and vast chemical diversity seen in steroid families. nih.gov
Genomic and Proteomic Approaches for Identifying Biosynthetic Enzymes
Identifying the specific genes and enzymes responsible for producing a specialized metabolite like Ikshusterol in its native organism, such as Lycopodium obscurum, relies heavily on modern genomic and proteomic techniques. These "omics" approaches provide a powerful toolkit for pathway discovery without prior knowledge of the enzymes involved.
A common strategy involves sequencing the genome or transcriptome of the source organism. With this data, bioinformaticians can search for gene sequences that have homology to known enzyme families involved in steroid metabolism. Given that the formation of Ikshusterol involves the hydroxylation of β-sitosterol, a primary target would be genes encoding cytochrome P450 monooxygenases. nih.govwikipedia.org By comparing the transcriptomes of the plant under conditions where Ikshusterol is produced versus conditions where it is not, researchers can identify candidate P450 genes that are co-expressed with other known sterol biosynthetic genes.
Proteomics, the large-scale study of proteins, offers a complementary approach. By extracting and analyzing the entire protein content (the proteome) of the organism, scientists can identify enzymes that are present when Ikshusterol is being synthesized. Advanced mass spectrometry techniques can detect and quantify proteins, allowing for the identification of candidate P450s or other enzymes whose abundance correlates with Ikshusterol production. Once candidate genes are identified through either genomic or proteomic screening, their function can be confirmed through heterologous expression, where the gene is transferred into a host organism (like yeast or E. coli) to see if it can convert the precursor (β-sitosterol) into the final product (Ikshusterol). nih.gov
Chemoinformatic Analysis of Steroid Biosynthetic Relationships
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, revealing relationships between their structure, properties, and biological origins. wikipedia.org In the context of steroid biosynthesis, these tools can be used to map the vast "chemical space" occupied by natural steroids and understand their evolutionary relationships. nih.gov
Steroids can be grouped based on their biosynthetic origins: primal membrane sterols (like cholesterol and sitosterol), steroid hormones, and a massive variety of ecologically-relevant steroids generated by further modifications. nih.gov Ikshusterol belongs to this latter group, representing a "diversity-generating" modification of a primary sterol.
By analyzing the structural features of thousands of known steroids, chemoinformatic approaches can identify patterns. For instance, properties derived from the molecular structure alone, such as complexity and topology, are often closely related to the compound's biosynthetic origin. wikipedia.org Primal sterols tend to have more conserved properties, while subsequent oxidative transformations, such as the C-7 hydroxylation that produces Ikshusterol from β-sitosterol, lead to compounds with increasingly diverse properties. nih.gov This analytical approach helps to build a framework for understanding how a limited set of core structures can be elaborated into a vast array of functional molecules through the action of diversifying enzymes like P450s. nih.govwikipedia.org This can also aid in predicting biosynthetic pathways for newly discovered steroids by comparing their structural features to those of compounds with known biosynthetic origins.
Synthetic Chemistry Methodologies for Ikshusterol and Analogues
Strategies for Total Synthesis of Complex Natural Products
The total synthesis of a complex molecule like Ikshusterol (stigmast-5-ene-3β,7α-diol) from basic starting materials is a formidable task that showcases the power of modern synthetic chemistry. Such endeavors are not only pursued to confirm the structure of the natural product but also to provide access to quantities for biological evaluation and to fuel the development of new synthetic methods. researchgate.net
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical bond disconnections. mdpi.comresearchgate.net For a steroidal molecule like Ikshusterol, the analysis typically involves dissecting the tetracyclic system and the complex side chain.
A plausible retrosynthetic strategy for Ikshusterol would prioritize the formation of the key stereocenters and the challenging C-7 hydroxyl group. A common approach in steroid synthesis is to construct the rings sequentially. For instance, an ABC → ABCD approach might start with a pre-formed hydrindane system (rings A, B, and C) onto which the D-ring is annulated. nih.gov Alternatively, a CD → BCD → ABCD strategy could be employed. nih.gov
Key disconnections for Ikshusterol would likely be:
C7-OH bond: This disconnection leads to a 7-keto or a Δ⁵,⁷-diene intermediate, which are common precursors for introducing the 7α-hydroxy group. The stereoselective reduction of a 7-ketone is a critical step in this approach.
Side Chain: The C17 side chain can be disconnected, leading to a C17-ketone steroid precursor. The side chain could then be installed using methods like Wittig-type reactions or Grignard additions, followed by stereochemical adjustments.
Ring Junctures: Breaking down the tetracyclic core itself. For example, a Diels-Alder reaction could be envisioned to form the BC ring system, or intramolecular cyclizations could be used to close individual rings.
This analytical process generates a "synthetic tree" of possible routes, allowing chemists to choose the most efficient and stereocontrolled pathway based on known chemical transformations. nih.gov
Advanced Synthetic Transformations in Steroid Construction
The construction of the steroidal backbone and the introduction of specific functionalities rely on a host of advanced synthetic transformations. For Ikshusterol, the most critical transformation is the stereoselective introduction of the hydroxyl group at the C-7 position.
Allylic Oxidation: The Δ⁵ double bond in a cholesterol or sitosterol-type precursor directs reactivity to the allylic C-7 position. Classic methods involve the use of chromium trioxide or other oxidants to generate a 7-keto intermediate. However, these methods can sometimes lead to over-oxidation or side products. More modern and selective methods are continuously being developed. nih.gov
Stereoselective Reduction: Once the 7-keto steroid is obtained, its reduction to the 7α-alcohol is required. This can be achieved using various reducing agents. The stereochemical outcome is often dictated by the steric environment, with hydride reagents typically attacking from the less hindered α-face to yield the desired 7α-hydroxy product.
Biocatalysis: A powerful modern approach involves the use of enzymes, particularly cytochrome P450 monooxygenases (CYPs), to achieve highly regio- and stereoselective hydroxylations at positions that are difficult to access with traditional chemical methods. nih.govresearchgate.net Engineered P450 enzymes have been developed that can selectively hydroxylate various positions on the steroid nucleus, including C-7. nih.govasm.orgasm.org This method offers a green and efficient alternative to multi-step chemical sequences.
C-H Activation: Direct catalytic C-H activation and oxidation is an emerging field that holds great promise for steroid synthesis. While challenging, methods are being developed to use transition metal catalysts to directly convert a C-H bond at a specific position into a C-OH group, potentially streamlining the synthesis significantly. researchgate.net
Diverted Total Synthesis for Analog Library Generation
Diverted total synthesis (DTS) is a strategy where a synthetic route designed for a natural product is intentionally modified at a late stage to produce a series of analogues. nih.gov This approach is highly valuable for drug discovery and for probing structure-activity relationships (SAR). Instead of completing the synthesis to yield only Ikshusterol, advanced intermediates can be "diverted" into separate reaction pathways to create a library of related compounds. nih.gov
For Ikshusterol, a DTS approach could be implemented from a common intermediate, such as a 7-keto or a protected diol precursor. This intermediate could undergo various transformations:
Modification of the C-7 hydroxyl group: It could be alkylated, acylated, or converted to its C-7β epimer.
Alterations to the side chain: The side chain could be shortened, lengthened, or functionalized. For example, starting from an intermediate with a C-17 ketone, different alkyl side chains could be introduced.
Changes to the steroid nucleus: Other positions on the A, B, C, or D rings could be functionalized, for instance, by introducing additional double bonds or hydroxyl groups.
This strategy efficiently generates a multitude of unique structures from a single, advanced precursor, maximizing the output of a lengthy total synthesis campaign.
Semi-synthesis Strategies from Precursor Compounds
Given the complexity and cost of total synthesis, semi-synthesis from abundant, structurally related natural products is often a more practical approach. For Ikshusterol, the most logical starting material is β-sitosterol, which has the identical carbon skeleton and only requires the introduction of the 7α-hydroxy group. Stigmasterol, which contains an additional double bond in the side chain, is also a viable and often more readily available precursor. nih.govfrontiersin.org
A typical semi-synthetic route from β-sitosterol to Ikshusterol would involve the following key steps:
Protection of the 3β-hydroxyl group: This is commonly done by converting the alcohol to an acetate (B1210297) or other ester to prevent it from reacting in subsequent steps.
Allylic oxidation at C-7: The protected β-sitosterol is subjected to allylic oxidation to install a ketone at the C-7 position. A common reagent for this transformation is chromium trioxide in acetic acid or using other modern oxidation systems. An efficient synthesis of a close analog, 24-methylene-cholest-5-ene-3β,7α-diol, utilized selective allylic oxidation as a key step. nih.gov
Stereoselective reduction of the 7-ketone: The resulting 7-keto intermediate is then reduced. The use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride often favors the formation of the desired 7α-hydroxy epimer due to steric hindrance on the β-face of the steroid.
Deprotection of the 3β-hydroxyl group: The final step is the removal of the protecting group at C-3 to yield Ikshusterol.
This semi-synthetic approach is significantly more concise and cost-effective than a total synthesis, making it the preferred method for producing Ikshusterol and its analogues for research purposes. researchgate.netrsc.org
Molecular Mechanisms of Action of Ikshusterol and Its Glycosides
Investigation of Protein-Ligand Interactions
The function of any bioactive compound is fundamentally dictated by its interactions with protein targets. The study of protein-ligand interactions for Ikshusterol and its derivatives is a key area of research to understand their molecular basis of action. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity and specificity of the compound to its target protein.
Computational methods such as molecular docking are instrumental in predicting the binding modes and affinities between a ligand, like Ikshusterol, and a protein. These in silico approaches can identify potential binding sites and estimate the strength of the interaction, providing valuable insights for further experimental validation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, offer detailed atomic-level information on the three-dimensional structure of the protein-ligand complex, confirming the predictions from molecular modeling. While general principles of protein-ligand interactions are well-established, specific studies detailing the binding of Ikshusterol to its protein targets are a developing area of investigation.
Enzymatic Inhibition Studies
A primary mechanism through which small molecules exert their effects is by inhibiting the activity of specific enzymes. Research into the enzymatic inhibition profile of Ikshusterol and its glycosides is critical to defining their functional roles.
Phospholipase A2 (PLA2) Inhibition by Ikshusterol 3-O-Glucoside
Phospholipase A2 (PLA2) enzymes are key players in various physiological processes, including inflammation, by catalyzing the release of arachidonic acid from cell membranes. The inhibition of PLA2 is a significant therapeutic strategy for managing inflammatory conditions.
While direct inhibitory data for Ikshusterol 3-O-glucoside on PLA2 is not extensively documented in publicly available literature, studies on related steroidal saponins (B1172615) suggest a potential for such activity. Steroidal saponins, a class of compounds to which Ikshusterol belongs, have been reported to exhibit inhibitory effects against PLA2. The structural characteristics of these compounds, including their steroidal backbone and attached sugar moieties, are thought to be crucial for their interaction with the enzyme.
Mechanistic Insights into PLA2 Inhibition
The mechanisms through which steroidal compounds may inhibit PLA2 are multifaceted. One proposed mechanism involves the direct interaction of the inhibitor with the enzyme, either at the active site or at an allosteric site, thereby preventing the substrate from binding. Another possibility is the perturbation of the physical properties of the substrate aggregates, making them less accessible to the enzyme.
For steroidal glycosides, the sugar portion of the molecule can significantly influence the compound's solubility and its interaction with the enzyme or the lipid interface where PLA2 is active. The specific nature of the sugar chain, including the number and type of monosaccharide units, can modulate the inhibitory potency.
Cellular Pathway Modulation in in vitro Models
To comprehend the broader biological effects of Ikshusterol, it is essential to investigate its impact on cellular signaling pathways in controlled laboratory settings. In vitro models, such as cell cultures, provide a valuable platform for dissecting these complex processes.
The modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, is a common mechanism of action for many bioactive compounds. The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The NF-κB pathway is a critical regulator of the inflammatory response. While the specific effects of Ikshusterol on these pathways are a subject of ongoing research, studies on structurally similar steroidal saponins have shown modulation of both MAPK and NF-κB signaling, suggesting a potential avenue of action for Ikshusterol.
Unraveling Molecular Pathways through Mechanistic Research
Mechanistic research aims to connect the initial molecular interaction of a compound with its ultimate cellular effects by mapping the entire signaling cascade. This involves identifying the direct protein targets, the subsequent downstream signaling events, and the resulting changes in gene expression and cellular function.
For Ikshusterol and its glycosides, a complete elucidation of their molecular pathways requires a multi-pronged approach. This includes a combination of computational modeling, in vitro enzymatic and cell-based assays, and advanced analytical techniques to identify and quantify changes in protein and metabolite levels within the cell. While the complete picture of Ikshusterol's molecular pathways is still being assembled, the foundational knowledge of related steroidal compounds provides a roadmap for future investigations.
Target Identification and Validation Research
Methodologies for Bioactive Natural Product Target Elucidation
The process of identifying the specific biomolecules, typically proteins, with which a bioactive compound interacts to elicit a cellular response is known as target elucidation. nih.govrsc.orgnih.govnih.gov For a natural product like Ikshusterol, researchers can employ a variety of sophisticated techniques, which can be broadly categorized into probe-based and non-probe approaches. nih.govnih.gov
Chemical probe-based approaches are powerful tools in chemical proteomics for identifying the cellular binding partners of small molecules. nih.govresearchgate.net These methods involve the use of a modified version of the bioactive compound, known as a chemical probe, which is engineered to facilitate the identification of its interacting proteins.
Compound-Centered Chemical Proteomics (CCCP) , often referred to as affinity-based chemoproteomics, involves immobilizing a derivative of the compound of interest onto a solid support, such as beads. drughunter.com This "bait" is then used to "fish" for its binding partners from a complex biological sample, like a cell lysate. The proteins that bind to the immobilized compound are then isolated, identified, and quantified, typically using mass spectrometry. nih.gov For a compound like Ikshusterol, this would involve synthesizing a derivative that can be attached to a matrix without losing its biological activity.
Activity-Based Protein Profiling (ABPP) is another prominent chemical proteomics strategy that utilizes chemical probes to study the functional state of enzymes in complex biological systems. nih.govspringernature.com ABPP probes are designed to covalently bind to the active sites of specific enzyme families. nih.gov In a competitive ABPP experiment, a cell or lysate is treated with the natural product of interest (e.g., Ikshusterol) before the introduction of a broad-spectrum ABP. If Ikshusterol binds to a particular enzyme, it will block the binding of the ABP, leading to a decrease in the signal from that enzyme when analyzed. drughunter.com This competition-based approach allows for the identification of the specific enzyme targets of the natural product. nih.gov
Table 1: Comparison of Chemical Probe-Based Approaches
| Feature | Compound-Centered Chemical Proteomics (CCCP) | Activity-Based Protein Profiling (ABPP) |
| Principle | Immobilized compound "pulls down" binding partners. drughunter.com | Competition between the natural product and a reactive probe for enzyme active sites. nih.gov |
| Probe Design | Requires a derivative that can be immobilized. drughunter.com | Utilizes probes that covalently modify active sites of enzyme families. nih.gov |
| Information Gained | Identifies binding proteins (both direct and indirect). | Identifies functionally active enzyme targets and provides information on enzyme activity. springernature.com |
| Key Advantage | Broadly applicable to any compound that can be derivatized. | Directly assesses the functional state of enzymes. springernature.com |
| Limitation | Risk of false positives from non-specific binding to the matrix or linker. | Primarily applicable to enzyme classes with reactive catalytic residues. drughunter.com |
Non-probe approaches offer the significant advantage of studying the interaction between a natural product and its potential targets without the need for chemical modification of the compound, thereby preserving its native structure and activity. nih.gov
Biophysical Methods are used to directly measure the physical changes that occur when a small molecule binds to a protein. drugtargetreview.comnih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can be employed to detect and quantify the binding affinity and thermodynamics of the interaction between a compound like Ikshusterol and a purified protein or a protein in a complex mixture. nih.govdrugtargetreview.com
Omics-Based Techniques , such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular changes induced by a bioactive compound. nih.govnih.govmdpi.com By treating cells with Ikshusterol and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics), researchers can infer the biological pathways affected by the compound and thereby hypothesize potential protein targets. nih.gov
Computational Prediction methods leverage the power of algorithms and large biological datasets to predict potential drug-target interactions. springernature.comnih.gov Approaches like molecular docking simulate the binding of a small molecule to the three-dimensional structure of known proteins. nih.gov Other machine learning-based methods can predict targets by comparing the chemical structure of a compound like Ikshusterol to libraries of compounds with known biological targets. mdpi.com
Table 2: Overview of Non-Probe Approaches
| Method | Principle | Application to Ikshusterol Target ID |
| Biophysical Methods (e.g., SPR, ITC) | Detects direct binding between the compound and a protein by measuring changes in physical properties. nih.govdrugtargetreview.com | Would involve testing the binding of unmodified Ikshusterol to a panel of purified proteins or within cell lysates. |
| Omics-Based Techniques (e.g., Proteomics) | Measures global changes in cellular components (genes, proteins, metabolites) in response to compound treatment. nih.govmdpi.com | Identifying pathways perturbed by Ikshusterol to narrow down potential protein targets. |
| Computational Prediction (e.g., Docking) | In silico simulation of compound-protein binding or comparison to known drug-target pairs. springernature.comnih.gov | Predicting potential binding partners of Ikshusterol based on its chemical structure. |
Genetic and Functional Assays for Target Validation
Once potential targets for Ikshusterol are identified, it is crucial to validate that the interaction with these targets is responsible for the observed biological effects. nih.govnih.gov Genetic and functional assays are essential for this validation step.
One common approach is to use techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing to reduce or eliminate the expression of the candidate target protein in cells. If the cells subsequently become less sensitive to treatment with Ikshusterol, it provides strong evidence that the depleted protein is indeed its target. Conversely, overexpressing the target protein might sensitize the cells to the compound.
Furthermore, rescue experiments can provide compelling evidence. researchgate.net In such an experiment, a cell line in which the target has been knocked out or is resistant to the compound is treated with Ikshusterol. The subsequent reintroduction of the wild-type target protein should restore the cellular response to the compound.
Quantitative Proteomics in Target Identification
Quantitative proteomics plays a pivotal role in modern target identification strategies, particularly in distinguishing specific binding partners from non-specific interactions. nih.govembl.orgnih.govyoutube.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often integrated with affinity-based pulldown experiments. nih.gov
In a typical SILAC-based experiment, two populations of cells are cultured. One is grown in media containing normal ("light") amino acids, while the other is grown in media with heavy isotope-labeled ("heavy") amino acids. The lysate from the "heavy" cells might be incubated with the Ikshusterol affinity matrix, while the "light" lysate is used as a control. The two lysates are then combined, and the proteins are identified and quantified by mass spectrometry. Proteins that are significantly enriched in the "heavy" channel are considered specific binders of Ikshusterol. nih.govnih.gov This quantitative approach greatly enhances the confidence in the identified targets by filtering out proteins that bind non-specifically to the affinity matrix. nih.gov
Advanced Spectroscopic Characterization of Ikshusterol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. researchgate.net For a molecule with the complexity of Ikshusterol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential to assign all proton and carbon signals and establish connectivity. nih.govbmrb.io
The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom, including its connectivity through spin-spin coupling. researchgate.netresearchgate.net Key signals for Ikshusterol include the olefinic proton at C-6, the carbinol protons at C-3 and C-7, and the numerous overlapping signals of the steroidal core and side chain. novartis.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. doi.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. ebi.ac.uk For Ikshusterol, this allows for the identification of its 29 distinct carbon atoms. indexcopernicus.com
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. pdx.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the H-C-C-H connectivities within the ring system and side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. savemyexams.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is critical for connecting the quaternary carbons (like C-10 and C-13) to the rest of the structure. savemyexams.com
The specific chemical shifts are highly sensitive to the stereochemistry of the molecule. For example, the axial or equatorial orientation of the hydroxyl groups at C-3 and C-7 significantly influences the chemical shifts of nearby carbon and proton atoms due to steric effects. indexcopernicus.com
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Ikshusterol (stigmast-5-ene-3β,7α-diol) (Note: Data is compiled based on reported values for analogous steroidal structures. Exact values may vary based on solvent and experimental conditions.) researchgate.netindexcopernicus.comnih.gov
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 1 | 37.1 | 1.05, 1.85 |
| 2 | 31.5 | 1.55, 1.90 |
| 3 | 71.8 | 3.55 |
| 4 | 42.2 | 2.25, 2.35 |
| 5 | 141.2 | - |
| 6 | 129.7 | 5.65 |
| 7 | 68.1 | 3.85 |
| 8 | 37.3 | 1.95 |
| 9 | 50.1 | 0.95 |
| 10 | 36.9 | - |
| 11 | 21.1 | 1.50 |
| 12 | 39.6 | 1.20, 1.70 |
| 13 | 42.8 | - |
| 14 | 55.9 | 1.15 |
| 15 | 24.2 | 1.10, 1.60 |
| 16 | 28.2 | 1.25, 1.80 |
| 17 | 56.2 | 1.05 |
| 18 | 12.1 | 0.69 (s) |
| 19 | 18.9 | 1.02 (s) |
| 20 | 36.2 | 1.40 |
| 21 | 18.8 | 0.92 (d) |
| 22 | 33.9 | 1.10, 1.25 |
| 23 | 26.1 | 1.15, 1.30 |
| 24 | 45.8 | 1.35 |
| 25 | 29.2 | 1.55 |
| 26 | 19.8 | 0.84 (d) |
| 27 | 19.0 | 0.82 (d) |
| 28 | 23.1 | 1.05, 1.20 |
| 29 | 12.0 | 0.85 (t) |
Mass Spectrometry (MS) Techniques for High-Resolution Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass, and thus the molecular formula, of a compound. libretexts.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental composition. tutorchase.com For Ikshusterol (C₂₉H₅₀O₂), the calculated monoisotopic mass is 430.38108 Da. tutorchase.com
Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the molecular ion. libretexts.org In this process, the parent ion is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, charged daughter ions. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. nih.govresearchgate.net
For Ikshusterol, the fragmentation is typically characterized by the sequential loss of its two hydroxyl groups as water molecules (H₂O, 18 Da). youtube.comscilit.com Cleavage of bonds within the steroidal rings and the aliphatic side chain also produces characteristic fragment ions. nih.govnih.gov Analysis of these fragments allows researchers to confirm the presence and location of functional groups and the nature of the carbon skeleton. researchgate.net
Interactive Table 2: Predicted ESI-MS/MS Fragmentation Pattern for Ikshusterol
| Ion Description | Formula of Ion | Calculated m/z |
| Protonated Molecule (Parent Ion) | [C₂₉H₅₀O₂ + H]⁺ | 431.3884 |
| Loss of first water molecule | [C₂₉H₄₈O + H]⁺ | 413.3778 |
| Loss of second water molecule | [C₂₉H₄₆ + H]⁺ | 395.3672 |
| Side chain cleavage at C20-C22 | [C₁₉H₂₉O₂]⁺ | 289.2162 |
| Fragment from loss of side chain and water | [C₁₉H₂₆]⁺ | 254.2029 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing valuable structural information. researchgate.net
The IR spectrum of Ikshusterol is dominated by several key features:
A broad, strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the two hydroxyl groups, indicating hydrogen bonding. doi.org
Strong absorption bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the numerous methyl and methylene groups in the steroidal skeleton and side chain. savemyexams.com
A weaker absorption around 1640-1670 cm⁻¹ is indicative of the C=C stretching vibration of the double bond at C-5. savemyexams.com
The C-O stretching vibrations of the primary and secondary alcohols appear in the fingerprint region, typically between 1000-1200 cm⁻¹. wisc.edu
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the C=C double bond and the C-C backbone vibrations.
Interactive Table 3: Characteristic Infrared (IR) Absorption Frequencies for Ikshusterol
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (sp³) | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3050 | Medium |
| C=C Stretch | Alkene | 1640 - 1670 | Medium to Weak |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1465 | Medium |
| C-O Stretch | Secondary Alcohol | 1050 - 1100 | Strong |
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can define the constitution and relative stereochemistry of a molecule, single-crystal X-ray crystallography provides the most definitive, unambiguous determination of its three-dimensional structure, including its absolute configuration. nih.gov This technique requires the successful growth of a high-quality single crystal of the compound.
By diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. For Ikshusterol, this confirms the trans-fused ring junctions of the steroid core and the specific orientations of all substituents, including the α-orientation of the hydroxyl group at C-7 and the β-orientation at C-3.
To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. nih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, small differences can be measured between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute stereochemistry without the need for a known chiral reference.
The crystal structure of Ikshusterol (stigmast-5-ene-3β,7α-diol) has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC), confirming its absolute configuration.
Interactive Table 4: Crystallographic Data for Ikshusterol
| Parameter | Value |
| CCDC Deposition Number | 709394 |
| Empirical Formula | C₂₉H₅₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Comment | The analysis of the diffraction data confirms the absolute stereochemistry as (3S,7S,8S,9S,10R,13R,14S,17R). |
Emerging Spectroscopic Methods (e.g., 2D-IR, Terahertz Spectroscopy)
While the aforementioned techniques are standard for structural elucidation, emerging spectroscopic methods offer new avenues for probing molecular structure and dynamics with even greater detail.
Two-Dimensional Infrared (2D-IR) Spectroscopy: Analogous to 2D NMR, 2D-IR spectroscopy spreads the infrared spectrum across two frequency dimensions, revealing couplings between different vibrational modes. nih.govrsc.org This technique is exquisitely sensitive to molecular structure and its dynamics on the femtosecond-to-picosecond timescale. mdpi.com For Ikshusterol, 2D-IR could be used to study the dynamics of the hydrogen-bonding network involving the two hydroxyl groups and solvent molecules, providing insights into conformational flexibility and solvent interactions that are averaged out in conventional IR spectra. asabe.orgfrontiersin.org
Terahertz (THz) Spectroscopy: Operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), THz spectroscopy probes low-frequency collective vibrational modes, such as intermolecular vibrations in a crystal lattice and large-amplitude motions within a single molecule. researchgate.netnih.gov These modes are highly specific to the crystalline form (polymorphism) and hydration state of a compound, giving THz spectra a "fingerprint" quality for solid-state materials. mdpi.com THz spectroscopy could be applied to characterize the solid-state properties of Ikshusterol, distinguish between different crystal forms, and serve as a non-destructive method for quality control.
Chemical Biology Applications of Ikshusterol
Application in Enzyme Activity Studies and Assays
Research into the bioactivity of Ikshusterol has primarily centered on its effects on enzyme activity, particularly its inhibitory action against Phospholipase A2 (PLA2) from snake venom. In vitro assays have been instrumental in quantifying this inhibitory potential.
Ikshusterol 3-O-glucoside, a glycosidic derivative of Ikshusterol isolated from the plant Clematis gouriana, has demonstrated a notable ability to inhibit PLA2 enzymes. researchgate.net In one study, this compound was found to be a potent inhibitor of PLA2 activity from the venom of the Indian cobra (Naja naja). researchgate.net Such enzyme inhibition assays are crucial for identifying and characterizing potential therapeutic agents that can counteract the toxic effects of snakebites. researchgate.netnih.govresearchgate.net
The inhibitory activity of Ikshusterol 3-O-glucoside against snake venom PLA2 has been documented in several studies, highlighting its potential as a lead molecule for the development of antivenom treatments. researchgate.netresearchgate.netmedchemexpress.com The compound is listed among various phytochemicals that have shown the capacity to inhibit PLA2s from different snake venoms. researchgate.netresearchgate.net
| Compound | Source Organism | Target Enzyme | Observed Effect in Enzyme Assay |
| Ikshusterol 3-O-glucoside | Clematis gouriana | Phospholipase A2 (PLA2) | Moderate inhibitory activity (30%) against Naja naja venom at a concentration of 1,000 µg/mL. researchgate.netnih.gov |
Role in in vitro Preclinical Mechanistic Studies
The investigation of Ikshusterol in preclinical studies has been focused on elucidating the mechanisms behind its biological activities, particularly in the context of snake venom neutralization. These in vitro studies provide foundational knowledge for the potential therapeutic applications of the compound.
The primary mechanism of action explored for Ikshusterol 3-O-glucoside is its ability to inhibit the enzymatic activity of PLA2. researchgate.netnih.govresearchgate.net Snake venom PLA2s are enzymes that play a critical role in the toxicity of envenomation, contributing to effects such as inflammation, myotoxicity, and neurotoxicity. By inhibiting these enzymes, compounds like Ikshusterol 3-O-glucoside can neutralize some of the venom's harmful effects. researchgate.net
In vitro studies have shown that Ikshusterol 3-O-glucoside can effectively neutralize the action of Naja naja venom. researchgate.netnih.gov This neutralizing capacity is attributed to its PLA2 inhibitory activity. researchgate.net Computational studies, including molecular dynamics simulations, have been employed to further understand the stability of this compound within the active site of the PLA2 enzyme, providing insights into its inhibitory mechanism at a molecular level. researchgate.net
| Study Type | Compound | Model System/Target | Key Mechanistic Finding |
| In vitro enzyme inhibition | Ikshusterol 3-O-glucoside | Naja naja crude venom | Demonstrated snake-venom neutralizing capacity through inhibition of PLA2 activity. researchgate.net |
| In vitro assays | Ikshusterol 3-O-glucoside | Phospholipase A2s (PLA2s) | Showed a good ability to inhibit PLA2s. researchgate.netnih.gov |
| Computational Studies | Ikshusterol 3-O-glucoside | Phospholipase A2 (PLA2) | Molecular dynamics simulations suggest stability in the active site of the enzyme. researchgate.net |
Future Perspectives in Ikshusterol Research
Elucidation of Broader Biological Networks and Pathways Impacted by Ikshusterol
Future research must expand beyond the currently identified activities of Ikshusterol to map its broader interactions within complex biological systems. While its glycoside form, Ikshusterol-3-O-glucoside, has been identified as a moderate inhibitor of snake venom Phospholipase A₂ (PLA₂), this is likely just one facet of its biological role. researchgate.netphytojournal.comnih.govresearchgate.net The anti-inflammatory properties of Ikshusterol suggest its potential involvement in modulating inflammatory cascades beyond simple enzyme inhibition. epdf.pub
Investigations into its role in metabolic signaling are particularly promising. Other phytosterols (B1254722) are known to interact with nuclear receptors, and studies on plant extracts containing Ikshusterol have pointed towards the activation of pathways like the farnesoid X receptor (FXR)-mediated signaling, which is crucial in bile acid and lipid metabolism. researchgate.net Chemoinformatic studies classify Ikshusterol among a plethora of structurally complex steroids that are thought to serve ecological functions, such as acting as a chemical defense for the producing organism. chemrxiv.org This suggests that its biological activities may be diverse, targeting pathways that have evolved to recognize such steroidal structures. Future studies should, therefore, employ a systems biology approach to uncover novel protein targets, signaling pathways, and cellular networks modulated by Ikshusterol, providing a more holistic understanding of its function.
Exploration of Synthetic Accessibility to Support Mechanistic Investigations
A significant bottleneck in the comprehensive study of many natural products, including Ikshusterol, is their limited availability from natural sources like Clematis gouriana or Lithocarpus cornea. researchgate.netethernet.edu.et To unlock the full potential of Ikshusterol for in-depth mechanistic studies and as a template for drug discovery, the development of efficient and scalable synthetic routes is a critical future objective.
Currently, research has focused on the isolation and characterization of Ikshusterol from plant materials. nih.gov A robust total synthesis or even a semi-synthetic pathway starting from more abundant steroidal precursors would provide researchers with a consistent and ample supply of the compound. This would facilitate extensive biological testing, structure-activity relationship (SAR) studies, and the generation of probes for target identification. Furthermore, synthetic access would allow for the creation of isotopically labeled versions of Ikshusterol, which are invaluable tools for tracking its metabolic fate and understanding its mechanism of action at a molecular level.
Advancements in High-Throughput Screening and Computational Modeling for Analogue Discovery
The discovery of Ikshusterol's activity against PLA₂ was supported by computational methods, including molecular docking and molecular dynamics simulations, which provided insight into its binding at the enzyme's active site. researchgate.netphytojournal.comscispace.com This successful application serves as a strong foundation for future computational and high-throughput screening (HTS) campaigns aimed at discovering novel analogues with improved potency and selectivity.
Future efforts will likely involve:
Virtual Screening: Using the known structure of Ikshusterol as a starting point to screen large virtual libraries of compounds to identify new scaffolds that mimic its key interactions.
Analogue Docking: Systematically modifying the Ikshusterol structure in silico and docking the analogues against PLA₂ and other potential targets to predict which modifications would enhance binding affinity. scispace.com
High-Throughput Screening (HTS): Developing and validating biochemical or cell-based assays suitable for HTS to physically screen large compound libraries for molecules that exhibit similar or superior activity to Ikshusterol.
These advanced methods can accelerate the discovery process, moving from a single natural product to a diverse family of optimized compounds for further investigation.
| Research Method | Application in Ikshusterol Research | Source |
| Molecular Docking | To predict and analyze the binding interactions of Ikshusterol and its analogues within the active sites of target proteins like PLA₂. | researchgate.netnih.govscispace.com |
| Molecular Dynamics (MD) Simulations | To understand the conformational stability and dynamic behavior of the Ikshusterol-protein complex over time. | researchgate.netphytojournal.com |
| High-Throughput Screening (HTS) | To rapidly test large libraries of chemical compounds for their ability to inhibit specific targets (e.g., PLA₂) or elicit a desired cellular response, using Ikshusterol's activity as a benchmark. | researchgate.net |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To achieve a truly comprehensive understanding of Ikshusterol's biological impact, future research must integrate various "omics" technologies. These approaches provide a global, unbiased view of the molecular changes induced by a compound within a biological system, moving beyond single-target analysis. tum.de
Key omics technologies and their potential applications include:
Metabolomics: Utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Resolution Mass Spectrometry to track the metabolic fate of Ikshusterol and identify downstream metabolic pathways that are altered upon its administration. tum.deresearchgate.net This can reveal how the compound is processed by the host and its gut microbiome.
Transcriptomics (RNA-seq): Analyzing changes in gene expression across the entire genome in response to Ikshusterol treatment. This can uncover the modulation of entire signaling pathways, such as those related to lipid metabolism or inflammation, which might be affected by the compound. researchgate.net
Proteomics: Quantifying changes in the abundance and post-translational modifications of proteins to identify direct binding partners and downstream effector proteins of Ikshusterol.
| Omics Technology | Potential Application for Ikshusterol Research | Source |
| Metabolomics | To identify and quantify metabolites and track the metabolic processing of Ikshusterol within a biological system. | tum.de |
| Transcriptomics (e.g., RNA-seq) | To measure global changes in gene expression to understand how Ikshusterol affects cellular signaling and metabolic pathways at the transcriptional level. | researchgate.net |
| Proteomics | To identify direct protein targets of Ikshusterol and characterize downstream changes in protein expression and modification. | tum.de |
Q & A
Basic Question: What experimental methodologies are recommended for characterizing the purity and structural identity of Ikshusterol?
Methodological Answer:
For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) alongside high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Purity assessment should utilize high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity thresholds. For crystalline forms, X-ray diffraction (XRD) is critical. Document all protocols in alignment with guidelines for reproducible experimental reporting, including solvent systems, instrument parameters, and calibration standards .
Advanced Question: How can researchers design experiments to resolve contradictory bioactivity data reported for Ikshusterol across different in vitro models?
Methodological Answer:
Contradictions may arise from variability in cell lines, assay conditions, or compound solubility. Standardize experimental parameters:
- Use identical cell passages and culture media.
- Validate solubility via dynamic light scattering (DLS) to assess aggregation.
- Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations).
Apply meta-analysis techniques to compare datasets, identifying outliers through statistical tools like Grubbs’ test. Cross-reference findings with orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm mechanistic consistency .
Basic Question: What are the best practices for synthesizing Ikshusterol derivatives while ensuring reproducibility?
Methodological Answer:
Follow modular synthetic routes (e.g., esterification, glycosylation) with detailed reaction logs:
- Specify catalysts, temperature, and solvent purity.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Characterize intermediates at each step (NMR, FTIR).
For reproducibility, adhere to guidelines requiring explicit documentation of stoichiometry, purification methods (e.g., column chromatography gradients), and yield calculations .
Advanced Question: How can machine learning models optimize Ikshusterol’s pharmacokinetic profile prediction?
Methodological Answer:
Leverage quantitative structure-activity relationship (QSAR) models trained on datasets of sterol analogs. Input variables should include logP, polar surface area, and hydrogen-bonding capacity. Validate predictions using in vivo pharmacokinetic studies (e.g., bioavailability in rodent models). Address overfitting via cross-validation and external test sets. Tools like MOE or Schrödinger Suite enable feature selection and model interpretability .
Basic Question: Which in vitro models are most appropriate for preliminary toxicity screening of Ikshusterol?
Methodological Answer:
Prioritize immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT or resazurin assays for viability. Include primary cell cultures (e.g., cardiomyocytes) for organ-specific toxicity. Normalize results to positive controls (e.g., doxorubicin for cardiotoxicity) and report IC₅₀ values with confidence intervals. Adhere to OECD guidelines for in vitro toxicology .
Advanced Question: How should researchers analyze conflicting data on Ikshusterol’s mechanism of action in lipid metabolism pathways?
Methodological Answer:
Use multi-omics integration:
- Transcriptomics (RNA-seq) to identify differentially expressed genes.
- Metabolomics (LC-MS/MS) to quantify lipid species.
- Validate targets via CRISPR-Cas9 knockout or siRNA silencing.
Employ pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map interactions. Contradictions may reflect context-dependent regulation (e.g., tissue-specific enzyme expression), necessitating conditional knockout models .
Basic Question: What statistical methods are essential for validating Ikshusterol’s efficacy in preclinical studies?
Methodological Answer:
Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For dose-response relationships, use nonlinear regression (four-parameter logistic model). Power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Report effect sizes (Cohen’s d) and 95% confidence intervals. Pre-register analysis plans to minimize bias .
Advanced Question: How can researchers design a robust structure-activity relationship (SAR) study for Ikshusterol analogs?
Methodological Answer:
Synthesize analogs with systematic modifications (e.g., hydroxylation sites, side-chain lengths). Test bioactivity in standardized assays (e.g., receptor binding, enzyme inhibition). Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity. Validate SAR hypotheses via molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Basic Question: What ethical and methodological standards apply to in vivo studies of Ikshusterol?
Methodological Answer:
Follow ARRIVE 2.0 guidelines:
- Randomize animal groups and blind investigators.
- Justify sample sizes via power analysis.
- Report anesthesia, euthanasia methods, and IACUC approval numbers.
For pharmacokinetics, use serial blood sampling with LC-MS quantification. Include negative controls (vehicle-only) and histopathology for toxicity .
Advanced Question: How to address discrepancies between computational predictions and experimental results for Ikshusterol’s binding affinity?
Methodological Answer:
Re-evaluate docking parameters (e.g., force fields, solvation models) in software like AutoDock Vina. Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Experimentally validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies may arise from conformational flexibility or protonation state mismatches—re-optimize calculations using experimental structures (e.g., PDB entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
